2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Description
This compound is a bicyclic amino acid derivative featuring a 2-azabicyclo[2.2.1]heptane backbone, a carboxylic acid group at position 7, and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the nitrogen atom. The bicyclo[2.2.1]heptane system confers rigidity, making it valuable in peptide synthesis and drug design for constraining conformational flexibility . Its molecular formula is C22H21NO4 (as per analogous structures in ), with a purity of ≥95% in commercial preparations .
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-13-9-10-19(20)23(11-13)22(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-20H,9-12H2,(H,24,25) |
InChI Key |
QTOJOQDZLFRZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a diene and a dienophile offers a stereoselective pathway to construct the bicyclic skeleton. For example, norbornene derivatives undergo aminohydroxylation to introduce the nitrogen atom at the bridgehead position. Subsequent oxidation of the resulting alcohol to a carboxylic acid establishes the C7 carboxyl group. This method, however, requires stringent control over regiochemistry to avoid unwanted byproducts.
Palladium-Catalyzed Aminoacyloxylation
Fmoc Protection Strategies
The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the secondary amine within the azabicycloheptane framework.
Carbamate Formation via Active Esters
Fmoc protection is typically achieved using pre-activated benzotriazole esters (Fmoc-OBt), which react efficiently with the bicyclic amine under mild conditions. For instance, treatment of 2-azabicyclo[2.2.1]heptane-7-carboxylic acid with Fmoc-OBt in dimethylformamide (DMF) and N-methylmorpholine (NMM) at room temperature yields the protected derivative in >85% crude purity. This method minimizes racemization and side reactions, making it ideal for sensitive substrates.
Table 1: Fmoc Protection Reaction Conditions
| Reagent | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Fmoc-OBt (5 equiv) | DMF | NMM | 25°C | 16 h | 92 |
| Fmoc-Cl (3 equiv) | DCM | DIEA | 0°C → 25°C | 4 h | 78 |
Challenges in Steric Environments
The bicyclic system’s rigidity imposes steric constraints, necessitating excess reagents or prolonged reaction times. Microwave-assisted synthesis has been explored to accelerate coupling kinetics, reducing reaction times to 1–2 hours without compromising yield.
Carboxylic Acid Functionalization
The C7 carboxylic acid is introduced either before or after bicyclic ring formation, depending on the synthetic route.
Post-Ring Formation Oxidation
Oxidation of a hydroxymethyl group at C7 using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) provides direct access to the carboxylic acid. However, overoxidation risks degrading the bicyclic framework, requiring careful stoichiometric control.
Direct Carboxylation
Carboxylation via CO₂ insertion under high-pressure conditions offers an alternative pathway. Using Grignard reagents (e.g., RMgX) to generate a nucleophilic intermediate, followed by quenching with CO₂, installs the acid group in situ. This method remains experimental for bicyclic systems but shows promise in related scaffolds.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Benzotriazole-based Fmoc activators, though expensive, reduce purification costs by enhancing reaction efficiency. Bulk procurement and in-house synthesis of Fmoc-OBt can mitigate expenses in large-scale production.
Solvent Recycling
DMF and dichloromethane (DCM), commonly used in protection and coupling steps, are recovered via distillation and reused, aligning with green chemistry principles.
Recent Innovations in Solid-Phase Synthesis
Automated solid-phase platforms have revolutionized the synthesis of Fmoc-protected bicyclic compounds. By immobilizing the azabicycloheptane core on Wang resin, iterative coupling and deprotection steps enable rapid assembly of complex derivatives. For example, a fully automated synthesizer employing Fmoc-aza-amino acid benzotriazole esters achieved the target compound in 96% crude purity after 16 hours.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors. Its rigid bicyclic structure enhances binding affinity and specificity, making it a valuable candidate for targeting specific enzymes or receptors.
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against various proteases, suggesting its utility in developing therapeutic agents for diseases where these enzymes play critical roles .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block in the synthesis of complex molecules. The bicyclic framework allows for the introduction of various functional groups, facilitating the construction of diverse chemical entities.
Synthesis Methodology:
The synthesis typically involves a series of reactions starting from simpler precursors, employing techniques such as Diels-Alder reactions followed by functional group transformations to achieve the desired structure.
Biochemical Studies
The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with target proteins makes it an excellent tool for elucidating biochemical pathways.
Example Application:
In vitro studies have shown that the compound can effectively inhibit specific enzyme activities, providing insights into enzyme function and regulation .
Mechanism of Action
The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Positional Isomers: Nitrogen and Carboxylic Acid Placement
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (C22H21NO4): Differs in nitrogen position (7-aza vs. 2-aza), altering electronic and steric properties. Lower conformational rigidity due to nitrogen placement . Used in synthesizing epibatidine analogues (neuroactive agents) .
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Carboxylic acid at position 3 instead of 5. Synthesized via Diels-Alder reactions, differing from the Fmoc-protected derivative’s solid-phase peptide synthesis routes . Exhibits non-planar amide bonds, influencing peptide secondary structures .
Protecting Group Variations
- rac-(1S,4R,7S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid (C12H19NO4): Boc (tert-butoxycarbonyl) group instead of Fmoc. Boc is acid-labile, whereas Fmoc is base-labile, affecting deprotection strategies . Molecular weight: 241.28 g/mol vs. ~363.4 g/mol for the Fmoc variant .
- Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (C9H14ClNO2): Methyl ester at position 5; HCl salt enhances solubility. Priced at $295.00/100 mg, indicating specialized applications in medicinal chemistry .
Bicyclo System Modifications
2-Azabicyclo[2.2.2]octane-6-carboxylic acid :
- 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (C21H19NO4): [3.1.0] bicyclo system introduces a fused cyclopropane ring. Enhanced steric hindrance and unique reactivity in C–H functionalization .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Commercial Availability and Pricing
Biological Activity
The compound 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 410.46 g/mol. The structure includes a fluorenylmethoxycarbonyl group, which is known to influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain proteolytic enzymes, which could be relevant in the context of diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : The compound has been shown to interact with specific receptors, potentially modulating their activity in pathways related to pain, inflammation, and cellular signaling.
Biological Activity Data
A summary of biological activities observed for 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is presented in Table 1.
| Activity | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Enzyme inhibition | Proteolytic enzymes | 15 µM | |
| Receptor binding | NMDA receptor | 20 µM | |
| Anticancer activity | MCF-7 breast cancer cells | IC50 = 10 µM |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Cancer Research : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Neuropharmacology : The interaction with NMDA receptors indicates potential applications in treating neurological disorders such as Alzheimer's disease. Compounds that modulate glutamatergic signaling are crucial in neuroprotection strategies.
- Pain Management : The compound's ability to inhibit certain enzymes suggests it may be beneficial in pain management therapies, particularly in conditions involving chronic inflammation.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves sequential protection-deprotection strategies. For example:
- Step 1 : Protection of the bicyclic amine using the Fmoc (fluorenylmethyloxycarbonyl) group under basic conditions (e.g., NaHCO₃/DMF) to ensure regioselectivity .
- Step 2 : Activation of the carboxylic acid moiety using coupling agents like HATU or EDCI to facilitate peptide bond formation .
- Step 3 : Purification via reversed-phase HPLC to achieve >95% purity, as validated by LC-MS .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact (GHS hazard classes: H315, H319) .
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to light or moisture .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of the azabicycloheptane core and Fmoc group integration (e.g., ¹H NMR δ 7.75–7.30 ppm for fluorenyl protons) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 364.3 for C₂₂H₂₁NO₄) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in peptide synthesis?
- Reagent Selection : Use HATU or PyBOP instead of DCC to reduce racemization .
- Solvent Optimization : Employ DMF or DCM with 1% DIEA to stabilize the activated ester intermediate .
- Kinetic Monitoring : Track reaction progress via LC-MS to terminate coupling at >90% conversion, minimizing side-product formation .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically modify the azabicycloheptane core (e.g., fluorine substitution at C7) and compare bioactivity using assays like IC₅₀ determination .
- Meta-Analysis : Cross-reference data from peer-reviewed studies to identify confounding variables (e.g., solvent polarity in assay buffers) .
Q. How does the Fmoc group’s stability impact reaction design under acidic/basic conditions?
- Acidic Conditions : The Fmoc group is labile in piperidine (20% in DMF), enabling selective deprotection without degrading the bicyclic core .
- Basic Conditions : Avoid prolonged exposure to >pH 9, which may cause premature cleavage. Use TFA (0.1%) for controlled deprotection .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to model binding affinity with enzymes (e.g., proteases) based on the azabicycloheptane’s conformational rigidity .
- MD Simulations : Simulate solvation effects in water/octanol systems to estimate logP values for pharmacokinetic profiling .
Methodological Best Practices
- Contradiction Analysis : Always replicate experiments under identical conditions (e.g., temperature, solvent) before attributing discrepancies to structural variations .
- Reaction Scaling : For multi-step syntheses, maintain stoichiometric ratios of Fmoc-protected intermediates to avoid accumulation of impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
